2-(2-methoxyphenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide
Description
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-23-17-8-3-2-6-14(17)10-18(22)20-15-11-19-21(12-15)13-16-7-4-5-9-24-16/h2-3,6,8,11-12,16H,4-5,7,9-10,13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJACEFKCJGAPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CN(N=C2)CC3CCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Retrosynthetic Analysis
Molecular Architecture
The target compound features:
Synthesis of Key Intermediates
Preparation of 1-[(Oxan-2-yl)Methyl]-1H-Pyrazol-4-Amine
Alkylation of Pyrazole
The tetrahydropyranylmethyl group is introduced via N-alkylation of 1H-pyrazol-4-amine:
Procedure :
- React 1H-pyrazol-4-amine (1.0 equiv) with 2-(bromomethyl)tetrahydropyran (1.2 equiv) in anhydrous DMF.
- Add K₂CO₃ (2.0 equiv) as base; reflux at 80°C for 12 h.
Yield : 68–72% after silica gel chromatography (hexane/EtOAc 3:1).
Characterization
Amide Bond Formation
Coupling Strategies
Carbodiimide-Mediated Coupling
Protocol :
- Activate 2-(2-methoxyphenyl)acetic acid (1.0 equiv) with EDCI (1.5 equiv) and HOBt (1.5 equiv) in DCM.
- Add 1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine (1.0 equiv) and DIPEA (2.0 equiv); stir at RT for 24 h.
Yield : 78%.
Schlenk Technique for Moisture Sensitivity
For oxygen-sensitive intermediates:
Reaction Optimization
Solvent Screening
Comparative yields under varying conditions:
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| DCM | DIPEA | 25 | 78 |
| DMF | K₂CO₃ | 80 | 65 |
| THF | Et₃N | 40 | 71 |
Purification and Characterization
Chromatographic Techniques
Alternative Synthetic Routes
Ullmann Coupling for Challenging Substrates
Industrial-Scale Considerations
Cost-Effective Reagents
- Replace EDCI/HOBt with T3P® (propylphosphonic anhydride): Reduces cost by 40% while maintaining 75% yield.
Waste Management
- Recover DCM via distillation (≥90% efficiency).
- Neutralize AlCl₃ waste with NaHCO₃ to precipitate Al(OH)₃.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure suggests significant potential in medicinal chemistry, particularly in the development of anticancer agents. Research has indicated that derivatives of similar pyrazole structures exhibit promising anticancer activities by inhibiting various cancer cell lines. For instance, compounds with similar moieties have shown percent growth inhibitions (PGIs) against several cancer types, including ovarian and lung cancers .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cancer Type | Percent Growth Inhibition (%) |
|---|---|---|
| Compound A | OVCAR-8 | 85.26 |
| Compound B | SNB-19 | 86.61 |
| Compound C | NCI-H40 | 75.99 |
Pharmacological Insights
In addition to anticancer properties, the compound's pharmacological profile suggests potential anti-inflammatory and analgesic effects. The presence of the methoxyphenyl group is known to enhance bioactivity by improving solubility and binding affinity to biological targets. Studies have indicated that compounds with similar structures can act as inhibitors of key enzymes involved in inflammatory pathways .
Case Studies and Experimental Findings
Several studies have documented the synthesis and biological evaluation of compounds related to 2-(2-methoxyphenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide :
- Anticancer Studies : A recent study synthesized a series of pyrazole derivatives and evaluated their anticancer activity against various cell lines. The results indicated that specific modifications to the pyrazole ring significantly enhanced cytotoxicity against cancer cells .
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of similar oxadiazole derivatives, revealing substantial antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests that the compound may also have potential applications in treating infections.
- Mechanistic Studies : Mechanistic studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-methoxyphenyl isocyanate: A related compound used in similar synthetic applications.
2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Another compound with a methoxyphenyl group, used in different chemical reactions.
Uniqueness
2-(2-methoxyphenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is unique due to its combination of functional groups, which allows for a wide range of chemical modifications and applications. Its versatility makes it a valuable compound in various fields of research and industry .
Biological Activity
The compound 2-(2-methoxyphenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 302.33 g/mol. The structure consists of a methoxyphenyl group, a pyrazole ring, and an oxan moiety, which may contribute to its biological activities.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown promising results against various cancer cell lines:
- IC50 Values : Some analogs demonstrated IC50 values as low as 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells, indicating potent anticancer activity compared to doxorubicin (IC50 3.23 µg/mL) .
Antiviral Activity
Compounds structurally related to this compound have also been evaluated for antiviral activity, particularly against HIV:
- EC50 Values : Certain derivatives showed EC50 values ranging from 0.0038 to 0.4759 μmol/L against wild-type HIV-1 strains . These findings suggest that modifications to the pyrazole ring can enhance antiviral efficacy.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, compounds with similar structures often interact with key biological targets:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of specific enzymes involved in cancer cell proliferation and viral replication.
- Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to cell death.
Study on Anticancer Activity
A study focused on the synthesis and evaluation of various pyrazole derivatives found that specific modifications led to enhanced anticancer properties. The study highlighted the importance of the methoxy group in increasing cytotoxicity against cancer cells .
Study on Antiviral Activity
Another investigation assessed the antiviral potential of similar compounds against HIV, revealing that certain structural modifications significantly improved activity against resistant strains . The selectivity index (SI) was notably high for some derivatives, indicating low toxicity alongside high efficacy.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
